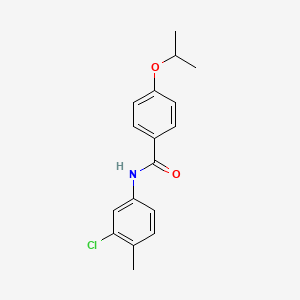methanone](/img/structure/B5782392.png)
[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to [3−(2−hydroxyphenyl)−1H−pyrazol−4−yl](phenyl)methanone, involves regioselective procedures. One approach includes the 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones, highlighting a regioselective and efficient methodology for crafting pyrazole structures (Alizadeh, Moafi, & Zhu, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, closely related to [3−(2−hydroxyphenyl)−1H−pyrazol−4−yl](phenyl)methanone, is characterized using computational and experimental methods. Studies involving density functional theory (DFT) and X-ray crystallography provide detailed insights into bond lengths, angles, and overall geometry, indicating non-planar structures with distinct symmetry and confirming the regioselectivity of the synthesis methods (Dhonnar et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, illustrating their reactive nature and potential for further functionalization. The regioselective synthesis mentioned above is a pivotal reaction, enabling the introduction of diverse substituents and functional groups, which significantly influence the chemical properties and reactivity of these compounds (Alizadeh, Moafi, & Zhu, 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These characteristics are determined by the molecular structure and the nature of substituents, with X-ray crystallography providing detailed information about the crystalline forms and stability of these compounds (Cao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the molecular framework and electronic configuration of pyrazole derivatives. Computational studies, including DFT, offer insights into the electronic structure, molecular orbitals, and potential reactivity patterns. These studies facilitate the understanding of how modifications in the molecular structure impact chemical behavior and reactivity (Dhonnar et al., 2021).
Safety and Hazards
This compound is used for research and development purposes and is not recommended for medicinal, household or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .
Eigenschaften
IUPAC Name |
[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-9-5-4-8-12(14)15-13(10-17-18-15)16(20)11-6-2-1-3-7-11/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBSIFUWZVDVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NN=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)




![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)
